molecular formula C5H3F5O2 B6157629 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 1378809-21-2

2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No. B6157629
CAS RN: 1378809-21-2
M. Wt: 190.1
InChI Key:
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Description

2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid (DFCA) is an organic compound with a molecular formula of C3H3F5O2. It is a colorless, crystalline solid with a melting point of -15°C. DFCA is a versatile reagent used in organic synthesis, particularly in the preparation of fluorinated compounds. It has been investigated for its potential applications in the field of pharmaceuticals, agrochemicals, and biochemistry.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is not fully understood. It is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. It has also been shown to react with carbonyl compounds, such as aldehydes and ketones, to form fluorinated cyclopropanes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid have not been extensively studied. However, some studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to have an inhibitory effect on the binding of certain hormones to their receptors.

Advantages and Limitations for Lab Experiments

2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. It is also stable and can be stored for extended periods of time without significant degradation. However, it is also a hazardous material and should be handled with care.

Future Directions

The potential applications of 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid are numerous and varied. It could be used to synthesize a variety of fluorinated compounds, such as fluorinated cyclopropanes and fluorinated cyclopentanes. It could also be used in the synthesis of fluorinated peptides, which could be used in drug development. Additionally, it could be used to study the biochemical and physiological effects of fluorinated compounds. Finally, it could be used in the development of new agrochemicals and pharmaceuticals.

Synthesis Methods

2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid can be synthesized by a variety of methods. One common method involves the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with 2,2-difluoroacetic acid (DFA). This reaction yields a product mixture of 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid and trifluoromethanesulfonic acid (CF3SO3H). This mixture can then be separated by distillation to obtain pure 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has been investigated for its potential applications in the field of pharmaceuticals, agrochemicals, and biochemistry. It has been used as a reagent in the synthesis of a variety of fluorinated compounds, such as fluorinated cyclopropanes and fluorinated cyclopentanes. It has also been used in the synthesis of fluorinated peptides, which are important in drug discovery and development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid involves the introduction of the trifluoromethyl and difluoro groups onto a cyclopropane ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Cyclopropane", "Trifluoromethyl iodide", "Difluoromethyl magnesium bromide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of difluoromethyl magnesium bromide by reacting difluoromethyl iodide with magnesium in diethyl ether", "Step 2: Addition of trifluoromethyl iodide to the reaction mixture from step 1 to form 1,1-difluoro-2-trifluoromethylcyclopropane", "Step 3: Carboxylation of the compound from step 2 by reacting with carbon dioxide in the presence of ethanol and sodium hydroxide", "Step 4: Acidification of the reaction mixture from step 3 with hydrochloric acid to obtain 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid" ] }

CAS RN

1378809-21-2

Product Name

2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid

Molecular Formula

C5H3F5O2

Molecular Weight

190.1

Purity

95

Origin of Product

United States

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